2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde

Physicochemical profiling Drug-likeness Lead optimization

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde (CAS 16597-44-7, PubChem CID is a synthetic 2,4-diaminopyrimidine-5-carbaldehyde derivative bearing a 4-iodophenylamino substituent at position 6. The compound has a molecular formula of C11H10IN5O, a molecular weight of 355.13 g/mol, a computed XLogP3-AA of 2, and a topological polar surface area (TPSA) of 107 Ų.

Molecular Formula C11H10IN5O
Molecular Weight 355.13 g/mol
CAS No. 16597-44-7
Cat. No. B12913850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde
CAS16597-44-7
Molecular FormulaC11H10IN5O
Molecular Weight355.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)I
InChIInChI=1S/C11H10IN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17)
InChIKeyWKNAVAUBEFQIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde (CAS 16597-44-7): Structural Identity and Pharmacophore Classification for Procurement Decisions


2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde (CAS 16597-44-7, PubChem CID 266442) is a synthetic 2,4-diaminopyrimidine-5-carbaldehyde derivative bearing a 4-iodophenylamino substituent at position 6 [1]. The compound has a molecular formula of C11H10IN5O, a molecular weight of 355.13 g/mol, a computed XLogP3-AA of 2, and a topological polar surface area (TPSA) of 107 Ų [1]. It is catalogued under NSC 104160 in the National Cancer Institute Developmental Therapeutics Program repository and registered as DTXSID20295693 in the EPA DSSTox database [1][2]. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for dihydrofolate reductase (DHFR) inhibition, and the 5-carbaldehyde functionality provides a versatile synthetic handle for further derivatization [3].

Why Generic 2,4-Diaminopyrimidine-5-carbaldehyde Analogs Cannot Substitute for CAS 16597-44-7 in Research and Development Pipelines


The 4-iodophenylamino substituent at position 6 confers distinct physicochemical and reactivity properties that are not replicated by the corresponding 4-chloro, 4-bromo, 4-methyl, or unsubstituted phenyl analogs. The iodine atom provides a substantially larger van der Waals radius (~1.98 Å vs. ~1.75 Å for Br and ~1.47 Å for Cl), altering steric interactions within enzyme active sites such as DHFR [1]. Critically, the C–I bond enables synthetic transformations—including Sonogashira, Suzuki-Miyaura, and Ullmann-type cross-couplings—that proceed under milder conditions and with different selectivity profiles compared to the corresponding C–Br or C–Cl bonds [2]. The 5-carbaldehyde group distinguishes this compound from the corresponding 5-carbonitrile (CAS 6953-52-2) and 5-carboxamide (CAS 7254-18-4) analogs, offering orthogonal reactivity for Schiff base formation, reductive amination, and Knoevenagel condensation that is not accessible with the nitrile or amide congeners [2]. Substitution with a non-iodinated analog therefore risks compromising both biological target engagement and downstream synthetic tractability.

Quantitative Differentiation Evidence for CAS 16597-44-7 Versus Closest Structural Analogs


Physicochemical Differentiation: Computed LogP, TPSA, and Molecular Weight Comparison Among 6-Substituted 2,4-Diaminopyrimidine-5-carbaldehyde Analogs

The target compound (CAS 16597-44-7) exhibits a computed XLogP3-AA of 2.0 and a TPSA of 107 Ų, placing it within favorable drug-like chemical space. The 4-iodophenylamino group contributes a molecular weight of 355.13 g/mol. By comparison, the 4-methylphenylamino analog (CAS 16597-42-5, C12H13N5O) has a molecular weight of 243.27 g/mol—a difference of approximately 112 g/mol—and a higher predicted LogP due to the absence of the polarizable iodine atom [1]. The iodine atom's polarizability (approximately 5.3 ų vs. ~3.0 ų for Br and ~2.2 ų for Cl) increases the potential for halogen bonding interactions with protein targets, a feature absent in the methyl analog and weaker in the chloro and bromo congeners [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Tractability Differentiation: Aldehyde Reactivity Enables Unique Derivatization Pathways Compared to Carbonitrile and Carboxamide Analogs

The 5-carbaldehyde group of CAS 16597-44-7 provides a reactive handle that is mechanistically distinct from the 5-carbonitrile (CAS 6953-52-2) and 5-carboxamide (CAS 7254-18-4) analogs. The aldehyde can undergo Knoevenagel condensation with active methylene compounds, reductive amination with primary or secondary amines, and oxidation to the corresponding carboxylic acid, enabling diversification into libraries of Schiff bases, amines, and carboxylic acid derivatives [1]. The carbonitrile analog is limited to hydrolysis (to amide or acid) or reduction (to amine), while the carboxamide analog lacks the electrophilic reactivity of the aldehyde. This positions CAS 16597-44-7 as a more versatile synthetic intermediate for generating structurally diverse compound libraries [1].

Synthetic chemistry Building block Derivatization

Halogen-Dependent Biological Activity in the 2,4-Diamino-6-(halogenoanilino)pyrimidine Series: Historical Carcinostatic Data

In a foundational 1963 study by O'Brien et al., a series of 2,4-diamino-6-(halogenoanilino)-5-nitrosopyrimidines was evaluated for carcinostatic activity in the Adenocarcinoma-755 and Sarcoma-180 murine tumor models. The p-iodoanilino derivative (direct structural precursor to CAS 16597-44-7, differing only in the 5-substituent: nitroso vs. carbaldehyde) demonstrated activity in the Adenocarcinoma-755 system, alongside the p-bromoanilino and 3,4-dichloroanilino derivatives [1]. This established that the identity of the halogen substituent on the anilino ring modulates antitumor activity within this scaffold class. The 5-carbaldehyde group of CAS 16597-44-7 replaces the 5-nitroso group of the historical series, providing a different electronic environment (electron-withdrawing via resonance vs. inductive effects) that may alter both potency and toxicity profiles [1].

Anticancer Carcinostatic Structure-activity relationship

NCI Developmental Therapeutics Program Repository Status: NSC 104160 Screening Potential

CAS 16597-44-7 is catalogued as NSC 104160 in the National Cancer Institute Developmental Therapeutics Program (DTP) repository [1]. The DTP repository contains over 400,000 compounds, of which approximately 80,000 have undergone NCI60 human tumor cell line screening since 1990 [2]. The assignment of an NSC number indicates that this compound was submitted to the NCI for evaluation, making it eligible for COMPARE analysis—a computational tool that identifies compounds with similar NCI60 growth inhibition patterns to infer mechanism of action [2]. Many close structural analogs lacking the 4-iodophenylamino-5-carbaldehyde substitution pattern do not have assigned NSC numbers, limiting their accessibility to this public screening infrastructure.

NCI60 screening Anticancer drug discovery COMPARE analysis

Metabolic N-Oxidation Susceptibility: 6-Substituent-Dependent Cytochrome P450 Metabolism in the 2,4-Diaminopyrimidine Class

A study on the metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines using hepatic microsomes from various mammalian species demonstrated that the nature of the 6-substituent determines whether cytochrome P450-dependent N-oxide formation occurs [1]. 6-Piperidino, 6-diethylamino, 6-methyl, and 6-chloro-substituted derivatives formed 3-N-oxides, while 6-hydroxy, 6-amino, and unsubstituted derivatives showed no detectable N-oxide formation [1]. The 6-(4-iodophenylamino) substituent of CAS 16597-44-7 represents a distinct electronic and steric environment that has not been explicitly characterized in this metabolic pathway, but the presence of the secondary anilino nitrogen at position 6 suggests potential for N-oxidation that differs from the 6-alkylamino and 6-chloro analogs included in the published study [1].

Drug metabolism Cytochrome P450 Metabolic stability

Recommended Procurement and Application Scenarios for CAS 16597-44-7 Based on Differentiation Evidence


Anticancer Lead Optimization Leveraging the Iodine-Specific Halogen Bonding and NCI Repository Infrastructure

Research groups pursuing DHFR-targeted or kinase-targeted anticancer agents can utilize CAS 16597-44-7 as a scaffold for structure-activity relationship (SAR) studies. The iodine atom's polarizability (~5.3 ų) enables halogen bonding interactions with backbone carbonyl oxygens in enzyme active sites, a feature documented in medicinal chemistry literature for optimizing inhibitor potency [1]. The NSC 104160 designation provides access to NCI60 cell line screening data through the DTP COMPARE platform, enabling preliminary in vitro efficacy profiling without upfront investment in panel screening [2].

Diversifiable Synthetic Intermediate for Parallel Library Synthesis via Aldehyde Chemistry

Medicinal chemistry teams requiring a versatile building block for generating structurally diverse compound libraries should prioritize CAS 16597-44-7 over the corresponding 5-carbonitrile (CAS 6953-52-2) or 5-carboxamide (CAS 7254-18-4) analogs. The 5-carbaldehyde group enables Knoevenagel condensation, reductive amination, and Schiff base formation—transformations not accessible with the nitrile or amide congeners—allowing for single-step diversification into multiple chemotypes [1].

Metabolic Stability Profiling of 6-(4-Iodophenylamino)-Substituted 2,4-Diaminopyrimidines

Drug metabolism and pharmacokinetics (DMPK) research groups investigating the effect of 6-substituent identity on CYP450-mediated N-oxidation should include CAS 16597-44-7 in comparative panels alongside 6-chloro, 6-methyl, and 6-hydroxy analogs. The secondary anilino nitrogen at position 6, combined with the electron-withdrawing 4-iodo substituent, provides a distinct electronic environment that may yield a metabolic profile different from published 6-substituted analogs [1].

DHFR Inhibitor Scaffold Development with Orthogonal Synthetic Handles

Groups developing new antifolate agents targeting DHFR can use CAS 16597-44-7 as a dual-handle intermediate: the 4-iodophenyl group enables late-stage diversification via palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Buchwald-Hartwig), while the 5-carbaldehyde allows for independent modification of the pyrimidine core. This orthogonal reactivity is not available with the corresponding 5-H analog (CAS 93001-35-5) or with bromo/chloro analogs that have different cross-coupling reactivity profiles [1][2].

Quote Request

Request a Quote for 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.